(6-Chlorobenzo[d]thiazol-2-yl)methanol

Analytical Chemistry Chromatography Physicochemical Characterization

This is the definitive starting material for patented 6-chlorobenzothiazole CK-1 inhibitors. The 6-Cl substitution is essential for target engagement, distinguishing it from inactive 5-Cl/7-Cl regioisomers. The 2-hydroxymethyl group enables direct derivatization without protection, while 6-Cl supports Suzuki coupling for parallel SAR. With distinct LogP (2.442) and 20.9% higher MW than non-halogenated analogs, this scaffold is non-interchangeable in validated routes. Essential for CK-1 programs targeting circadian rhythm disorders or cancer.

Molecular Formula C8H6ClNOS
Molecular Weight 199.66 g/mol
Cat. No. B13951676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chlorobenzo[d]thiazol-2-yl)methanol
Molecular FormulaC8H6ClNOS
Molecular Weight199.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)SC(=N2)CO
InChIInChI=1S/C8H6ClNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2
InChIKeyUKHVZNJJPXIYJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Chlorobenzo[d]thiazol-2-yl)methanol Procurement Guide: CAS 205181-88-0 for Research and Industrial Sourcing


(6-Chlorobenzo[d]thiazol-2-yl)methanol (CAS 205181-88-0) is a heterocyclic benzothiazole derivative with molecular formula C₈H₆ClNOS and molecular weight 199.66 g/mol . The compound consists of a benzothiazole core bearing a chlorine atom at the 6-position and a hydroxymethyl (-CH₂OH) group at the 2-position [1]. The 6-chlorobenzothiazole scaffold is recognized as a privileged structure in drug discovery, conferring significant biological activity to derived molecules [2]. This compound functions primarily as a key synthetic building block for constructing more complex pharmacologically active molecules, rather than as a standalone active pharmaceutical ingredient [2].

(6-Chlorobenzo[d]thiazol-2-yl)methanol: Why 6-Chloro Regioisomers and Non-Halogenated Analogs Cannot Be Interchanged


Benzothiazole derivatives exhibit pronounced position-dependent and substituent-dependent variations in physicochemical properties and biological target engagement [1]. The 6-chloro substitution on the benzothiazole core produces a distinct electronic and steric profile compared to 5-chloro or 7-chloro regioisomers, which directly impacts molecular recognition by biological targets such as casein kinase 1 (CK-1) and NQO2 oxidoreductase [1]. Compared to the non-halogenated analog benzo[d]thiazol-2-ylmethanol (CAS 37859-42-0), the 6-chloro derivative exhibits a 20.9% higher molecular weight (199.66 vs. 165.21 g/mol) and a 10.8% higher computed density (1.512 vs. 1.375 g/cm³), which influences lipophilicity, membrane permeability, and chromatographic behavior during purification . Substitution with alternative halogens (fluoro, bromo) or alternative functional groups at the 6-position yields compounds with different metabolic stability profiles and synthetic compatibility, precluding simple interchangeability in established synthetic routes or structure-activity relationship (SAR) optimization campaigns [1].

(6-Chlorobenzo[d]thiazol-2-yl)methanol Quantitative Differentiation Evidence for Scientific Selection


6-Chloro vs. Non-Halogenated Analog: Differential Physicochemical Properties for Chromatographic Method Development

The 6-chloro substitution substantially alters physicochemical parameters compared to the non-halogenated analog benzo[d]thiazol-2-ylmethanol (CAS 37859-42-0). These differences directly impact analytical method development, compound purification, and formulation strategies .

Analytical Chemistry Chromatography Physicochemical Characterization

6-Chloro Benzothiazole-2-methanol as Key Intermediate for CK-1 Kinase Inhibitor Synthesis

The 6-chlorobenzothiazole moiety serves as a critical structural component in a patented family of casein kinase 1 (CK-1) inhibitors. The 6-chloro substitution pattern is specifically claimed as an essential structural element for CK-1 inhibitory activity, distinguishing it from other halogenated or unsubstituted benzothiazole analogs which may exhibit reduced or absent activity [1].

Medicinal Chemistry Kinase Inhibition Drug Discovery

Derivative Enzyme Inhibition: AKR1A1 Inhibitory Activity of 6-Chlorobenzothiazole-Containing Compound

A compound containing the (6-chloro-1,3-benzothiazol-2-yl)methyl substructure (BDBM16462) demonstrated measurable inhibitory activity against aldo-keto reductase family 1 member A1 (AKR1A1) in an enzyme inhibition assay. While direct comparator data for the parent methanol compound is not available, this provides a quantitative baseline for the biological activity of derivatives incorporating this scaffold [1].

Enzymology Aldo-Keto Reductase Inhibitor Screening

Synthetic Versatility: 2-Hydroxymethyl Group Enables Direct Derivatization Without Protection-Deprotection Sequences

The 2-hydroxymethyl (-CH₂OH) functional group serves as a versatile synthetic handle for derivatization reactions including esterification, etherification, oxidation to aldehyde, and conversion to chloromethyl intermediates. The 6-chloro substitution simultaneously provides an orthogonal reactive site (via cross-coupling chemistry) and electronic modulation of the benzothiazole core, enabling two-directional synthetic elaboration without functional group incompatibility [1].

Synthetic Chemistry Building Block Medicinal Chemistry

(6-Chlorobenzo[d]thiazol-2-yl)methanol Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: CK-1 Kinase Inhibitor Lead Optimization

This compound serves as a preferred starting material for synthesizing the patented family of 6-chlorobenzothiazole-based casein kinase 1 (CK-1) inhibitors [1]. The 6-chloro substitution pattern is specified in patent claims as essential for CK-1 inhibitory activity, distinguishing it from 5-chloro or 7-chloro regioisomers. Medicinal chemistry teams pursuing CK-1 as a therapeutic target for circadian rhythm disorders or cancer should prioritize this specific compound to reproduce or extend the claimed structure-activity relationships. Derivatization of the 2-hydroxymethyl group enables systematic exploration of linker and pharmacophore attachment strategies while maintaining the core 6-chlorobenzothiazole pharmacophore required for CK-1 engagement [1].

Analytical Method Development and Chromatographic Purification

The distinct physicochemical profile of (6-chlorobenzo[d]thiazol-2-yl)methanol—including 20.9% higher molecular weight (199.66 vs. 165.21 g/mol) and 10.0% higher computed density (1.512 vs. 1.375 g/cm³) compared to the non-halogenated analog —necessitates compound-specific HPLC method development and validation. Analytical chemists should procure this exact compound when developing purity assays, stability-indicating methods, or preparative purification protocols for 6-chlorobenzothiazole-containing drug candidates. The compound's LogP of 2.442 and TPSA of 33.12 Ų provide additional parameters for optimizing reverse-phase chromatographic conditions. Substitution with non-halogenated analogs will produce different retention characteristics, rendering validated methods inapplicable.

Building Block for Parallel SAR Libraries via Two-Directional Derivatization

This compound is optimized for efficient medicinal chemistry workflows requiring two-directional structure-activity relationship (SAR) exploration. The 2-hydroxymethyl group supports direct conversion to esters, ethers, amines, or aldehydes without requiring protection-deprotection sequences, while the 6-chloro substituent serves as a competent coupling partner for microwave-promoted Suzuki-Miyaura cross-coupling reactions with arylboronic acids [2]. This orthogonal reactivity enables parallel library synthesis where the benzothiazole core is simultaneously diversified at both the C2 and C6 positions. Procurement of this specific building block is essential for research groups establishing high-throughput SAR workflows for benzothiazole-based lead optimization programs.

AKR1A1-Targeted Inhibitor Development Programs

Derivatives containing the 6-chlorobenzothiazol-2-yl substructure have demonstrated quantifiable inhibitory activity against aldo-keto reductase family 1 member A1 (AKR1A1), with an IC₅₀ of 2.10 μM reported for the BDBM16462 derivative [3]. Research groups pursuing AKR1A1 as a therapeutic target (relevant to diabetic complications, cancer chemoresistance, or steroid hormone metabolism) should utilize (6-chlorobenzo[d]thiazol-2-yl)methanol as the foundational building block for synthesizing and optimizing novel AKR1A1 inhibitors. This scaffold provides an established entry point into AKR1A1 chemical space with a defined baseline activity metric against which new analogs can be benchmarked [3].

Quote Request

Request a Quote for (6-Chlorobenzo[d]thiazol-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.